Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate
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Overview
Description
®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its complex structure, which includes multiple stereocenters, making it an interesting subject for stereochemical studies. The compound’s unique configuration allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and introduction of stereocenters. One common method involves the use of tert-butyl esters and amino acids as starting materials. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate involves its interaction with molecular targets through its functional groups and stereocenters. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-di-tert-butyl 2-((S)-4-amino-5-oxopentanamido)pentanedioate
- ®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)hexanedioate
Uniqueness
®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H40N2O7 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H40N2O7/c1-20(2,3)29-17(26)13-11-15(19(28)31-22(7,8)9)24-16(25)12-10-14(23)18(27)30-21(4,5)6/h14-15H,10-13,23H2,1-9H3,(H,24,25) |
InChI Key |
KBONZTYAIRBOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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